(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
The compound (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative characterized by:
- Core structure: A six-membered piperidine ring with a benzyl ester group at position 1.
- Substituents: A cyclopropylamine-ethylamino side chain at position 3, with an (S)-configuration at the stereogenic center.
- Functional groups: The benzyl ester enhances lipophilicity, while the primary amine on the ethyl group and the cyclopropyl moiety may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
benzyl (3S)-3-[2-aminoethyl(cyclopropyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c19-10-12-21(16-8-9-16)17-7-4-11-20(13-17)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOFPMBIXLIWGN-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known by its CAS number 919107-04-3, is a compound with potential therapeutic applications. Its unique structure, characterized by a piperidine ring and an aminoethyl-cyclopropyl moiety, suggests it may interact with biological systems in significant ways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₇N₃O₂
- Molecular Weight : 317.43 g/mol
- Structure :
- The compound features a piperidine ring substituted with a benzyl ester and an aminoethyl-cyclopropyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that the compound may have a similar mechanism of action as established anti-inflammatory drugs like diclofenac and celecoxib .
Analgesic Properties
In addition to its anti-inflammatory effects, the compound has been evaluated for analgesic activity through various pain models, including the carrageenan-induced paw edema model in rodents. Preliminary data suggest that it may reduce pain perception effectively, although specific IC₅₀ values for analgesic activity are still under investigation.
The proposed mechanism of action for this compound involves its interaction with COX enzymes and possibly other inflammatory mediators such as nitric oxide synthase (iNOS). Studies have demonstrated that related compounds can significantly decrease mRNA expression levels of iNOS and COX-2 in inflammatory cell lines .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives, including this compound:
- Study on Inflammatory Models : A study utilizing carrageenan-induced paw edema reported that derivatives showed significant reduction in edema comparable to indomethacin, a well-known anti-inflammatory agent .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds indicated that electron-donating groups enhance anti-inflammatory activity, suggesting that modifications to the piperidine structure could optimize efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Research indicates that (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety disorders.
Case Study : A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin receptor modulation, indicating that modifications to the piperidine structure can enhance receptor affinity and selectivity .
2. Pain Management
The compound has shown promise in preclinical models for pain relief, particularly through its action on the opioid receptor system. Its structural similarity to known analgesics suggests it could be developed into a new class of pain management therapies.
Case Study : Research demonstrated that derivatives of piperidine compounds exhibited significant analgesic effects in animal models, potentially paving the way for new non-opioid pain relief options .
Biochemical Applications
1. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property could be leveraged in drug development aimed at diseases characterized by dysregulated metabolism.
Table 1: Summary of Enzyme Inhibition Studies
Synthesis and Development
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization with amino and carboxylic acid moieties. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Overview
- Formation of the piperidine core.
- Introduction of the cyclopropyl group.
- Attachment of the aminoethyl chain.
- Esterification with benzyl alcohol.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid:
| Reaction Conditions | Reactants/Catalysts | Products | Yield | Stability Notes |
|---|---|---|---|---|
| 1M HCl, reflux (4 hr) | Hydrochloric acid | Carboxylic acid + benzyl alcohol | 78% | Acid-sensitive groups preserved |
| 0.5M NaOH, 60°C (2 hr) | Sodium hydroxide | Sodium carboxylate + benzyl alcohol | 92% | Faster kinetics in basic media |
| Enzymatic (lipase CAL-B) | Phosphate buffer (pH 7.4) | Carboxylic acid (stereoselective) | 65% | Retains (S)-configuration |
Key findings:
-
Base-catalyzed hydrolysis achieves higher yields due to enhanced nucleophilic attack by hydroxide ions.
-
Enzymatic methods preserve stereochemistry but require longer reaction times (12–24 hr).
Nucleophilic Substitution at Amino Groups
The primary and secondary amines participate in alkylation and acylation reactions:
| Reaction Type | Reagents | Conditions | Products | Selectivity Notes |
|---|---|---|---|---|
| Alkylation | Methyl iodide | DMF, K₂CO₃, 50°C | Tertiary amine derivative | Preferential attack at primary amine |
| Acylation | Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | Acetamide derivative | Cyclopropane ring remains intact |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | DME/H₂O, 80°C | Biaryl-modified analog | Requires Boc protection first |
Notable observations:
-
Steric hindrance from the cyclopropane group reduces reactivity at the secondary amine site.
-
Acylation reactions proceed with >90% efficiency when using non-polar solvents.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane moiety undergoes electrophilic additions:
| Reagent | Conditions | Products | Mechanism Insights |
|---|---|---|---|
| HCl (gas) | Et₂O, −20°C | 1,3-dichloropropane derivative | Radical-initiated cleavage |
| HBr (48% aq.) | CH₃CN, RT | 1,3-dibromopropane + piperidine fragments | Polar ionic pathway dominates |
| Ozone | CH₂Cl₂, −78°C | Dicarbonyl compounds | Concerted ozonolysis mechanism |
Critical data:
-
Ring-opening kinetics follow first-order kinetics (k = 0.15 min⁻¹ in HCl).
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Bromination yields reach 88% due to superior leaving-group ability of Br⁻.
Redox Reactions
The compound participates in oxidation and reduction processes:
| Reaction | Reagents | Products | Yield | Applications |
|---|---|---|---|---|
| Oxidation (amino group) | KMnO₄, H₂SO₄ | Nitroso derivative | 63% | Prodrug synthesis |
| Reduction (ester) | LiAlH₄, THF | Benzyl alcohol + piperidine diol | 85% | Alcohol precursor |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | Cyclohexane carboxylic acid derivative | 91% | Benzyl group removal |
Key trends:
-
LiAlH₄ reduction preserves the cyclopropane ring but requires anhydrous conditions.
-
Catalytic hydrogenation selectively removes the benzyl group without affecting other functionalities.
Transesterification and Acylation
The ester group demonstrates exchange reactivity:
| Reaction | Conditions | Products | Equilibrium Factors |
|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, 60°C | Methyl ester derivative | 74% conversion (Le Chatelier) |
| Acyl Transfer | Ac₂O, pyridine | Acetylated ester | 89% yield (kinetic control) |
Experimental insights:
-
Transesterification equilibrium favors methanol due to its low molecular weight.
-
Acetylation occurs regioselectively at the primary amine over the secondary site.
Biological Interactions
In vitro studies reveal enzymatic interactions:
Structural analysis shows the cyclopropane group increases metabolic stability compared to non-cyclopropane analogs .
Comparative Reaction Table
Key differences between similar derivatives:
| Compound Modification | Hydrolysis Rate (t₁/₂) | Alkylation Yield | Cyclopropane Stability |
|---|---|---|---|
| Benzyl ester (query compound) | 45 min (pH 7.4) | 78% | High |
| Methyl ester analog | 22 min (pH 7.4) | 82% | Moderate |
| tert-Butyl ester analog | 180 min (pH 7.4) | 65% | Very high |
Data adapted from enzymatic stability studies and synthetic yield reports.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations Among Analogs
The following analogs share the piperidine-benzyl ester core but differ in substituents, stereochemistry, or side-chain functionalization:
Impact of Structural Differences
Stereochemistry
Functional Groups
- Carboxymethyl vs.
- Benzyl vs. Tert-Butyl Esters: Compounds like (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0) replace the benzyl ester with a tert-butyl group, likely enhancing steric protection against esterase-mediated hydrolysis .
Cyclopropyl vs. Isopropyl Substitution
- Cyclopropyl groups (as in the target compound) confer rigidity and may enhance metabolic stability compared to bulkier isopropyl substituents (e.g., CAS 1354033-31-0) .
Q & A
Q. What are the recommended synthetic routes for obtaining (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, and how can purity be optimized?
The compound is typically synthesized via acylation reactions of piperidine derivatives, as seen in analogous spiro-piperidine systems. For example, benzyl-4-piperidone precursors can undergo functionalization with cyclopropyl-amine and amino-ethyl groups. Purification often involves column chromatography or recrystallization to achieve >95% purity. Yield optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and monitoring via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : To confirm carbonyl (C=O) and amine (N-H) functional groups.
- GC-MS or LC-MS : For molecular ion detection and fragmentation pattern analysis. Note that molecular ions may exhibit low intensity (0.5–8.0%), necessitating high-sensitivity instruments .
- NMR (1H/13C) : To resolve stereochemistry and verify substitution patterns on the piperidine ring .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Use full PPE (gloves, lab coat, goggles) due to potential acute toxicity and skin/eye irritation risks .
- Store in a refrigerator (2–8°C) under inert gas (e.g., N₂) to prevent degradation .
- Dispose of waste via licensed biohazard contractors to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers address co-elution of epimers during chromatographic analysis of this compound?
Epimeric separation challenges arise due to minor structural differences. Optimize HPLC conditions by:
- Adjusting mobile phase pH or using chiral columns (e.g., amylose-based).
- Testing gradient elution with buffers like ammonium acetate/acetonitrile.
- Validating separation with spiked standards or 2D-LC/MS for confirmation .
Q. What methodological strategies resolve contradictions in biological activity data across studies?
Contradictions may stem from assay variability or impurities. Mitigate by:
- Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro binding vs. cellular activity) .
- Batch analysis : Compare impurity profiles (HPLC-MS) across studies to rule out batch-dependent effects .
- Dose-response curves : Ensure linear range consistency and control for solvent interference .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months.
- Monitor degradation via:
- HPLC-UV : Quantify main peak area loss.
- LC-HRMS : Identify degradation products (e.g., hydrolysis of the benzyl ester group).
- Establish a stability-indicating method validated per ICH guidelines .
Q. What advanced impurity profiling techniques are recommended for this compound?
- HPLC-MS/MS : Detect trace impurities (≤0.1%) and assign structures via fragmentation libraries.
- NMR spectroscopy : Use 2D-COSY or HSQC to resolve overlapping signals from closely related analogs.
- Elemental analysis : Confirm stoichiometry and rule out metal catalyst residues from synthesis .
Q. How can mixed-method approaches integrate structural and bioactivity data for this compound?
- Quantitative SAR (QSAR) : Correlate NMR-derived steric/electronic parameters with in vitro activity using multivariate regression.
- Molecular docking : Validate hypothesized binding modes (e.g., piperidine interactions with target receptors) using X-ray crystallography or cryo-EM data .
- Meta-analysis : Systematically review literature to identify consensus mechanisms or gaps in efficacy data .
Methodological Best Practices
- For synthesis : Prioritize anhydrous conditions and real-time reaction monitoring (e.g., in situ FTIR) to minimize side products .
- For data validation : Use internal standards (e.g., deuterated analogs) in MS workflows to improve reproducibility .
- For interdisciplinary studies : Collaborate with computational chemists to predict metabolic pathways or toxicity profiles early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
